molecular formula C26H43BrO9 B8776992 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide

Cat. No.: B8776992
M. Wt: 579.5 g/mol
InChI Key: BSDBCYHGMPHOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide is a complex organic compound characterized by its unique structural features. This compound is notable for its tetrahydropyran ring, which is substituted with multiple 2,2-dimethylpropanoyloxy groups and a bromine atom. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide typically involves multi-step organic reactions. The starting material is often a suitably protected sugar derivative, which undergoes bromination to introduce the bromine atom at the desired position. Subsequent esterification reactions with 2,2-dimethylpropanoic acid derivatives yield the final product. The reaction conditions generally require the use of strong acids or bases as catalysts, along with specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide involves its interaction with specific molecular targets. The bromine atom and ester groups play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • [(2S,3S,4S,5R,6S)-6-chloro-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate
  • [(2S,3S,4S,5R,6S)-6-iodo-3,4,5-tris(2,2-dimethylpropanoyloxy)tetrahydropyran-2-yl]methyl 2,2-dimethylpropanoate

Uniqueness

The uniqueness of 2,3,4,6-Tetra-O-pivaloyl-alpha-D-glucopyranosyl bromide lies in its specific substitution pattern and the presence of the bromine atom. This structural feature imparts distinct reactivity and properties compared to its chloro and iodo analogs.

Properties

Molecular Formula

C26H43BrO9

Molecular Weight

579.5 g/mol

IUPAC Name

[6-bromo-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C26H43BrO9/c1-23(2,3)19(28)32-13-14-15(34-20(29)24(4,5)6)16(35-21(30)25(7,8)9)17(18(27)33-14)36-22(31)26(10,11)12/h14-18H,13H2,1-12H3

InChI Key

BSDBCYHGMPHOAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)Br)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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